molecular formula C12H10N2O2 B009119 2,3-Naphthalenedicarboxamide CAS No. 106733-12-4

2,3-Naphthalenedicarboxamide

Cat. No. B009119
M. Wt: 214.22 g/mol
InChI Key: OABIEOPOGPOCJL-UHFFFAOYSA-N
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Description

2,3-Naphthalenedicarboxamide is a chemical compound with the linear formula C10H6(CONH2)2 . It has a molecular weight of 214.22 . It is typically available in powder form .


Molecular Structure Analysis

The molecular structure of 2,3-Naphthalenedicarboxamide can be represented by the SMILES string NC(=O)c1cc2ccccc2cc1C(N)=O . This indicates that the molecule consists of a naphthalene core with two carboxamide groups attached to it.


Physical And Chemical Properties Analysis

2,3-Naphthalenedicarboxamide is a powder with a melting point of 280-282 °C . It is soluble in DMSO, forming a clear, yellow-orange solution .

Scientific Research Applications

  • Analytical Chemistry : 2,3-naphthalenedicarboxaldehyde derivatization has been used for the quantitative determination and histochemical localization of glutathione in neurobiological samples. This method does not require additional CN-ion or nucleophiles (Orwar et al., 1995).

  • DNA Research : Naphthalenedicarboxamides serve as effective fluorescent probes for studying DNA hairpin and duplex formation and electron transfer. They have shown that singlet naphthalene is more efficiently quenched by neighboring adenine than by thymine (Lewis et al., 1999).

  • Environmental Analysis : 2,6-naphthalenedicarboxylic acid (NDC) enhances the sensitivity in separating organic anions by capillary zone electrophoresis with indirect UV detection, useful for analyzing ambient air (Dabek-Zlotorzynska & Dlouhy, 1994).

  • Materials Science : N,N'-Dicyclohexyl-2,6-naphthalenedicarboxamide (NJS) exhibits a dual nucleating ability, allowing for various supermolecular structures in isotactic polypropylene (Varga & Menyhárd, 2007).

  • Medicinal Chemistry : 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate is a highly reactive and stable reagent for determining carboxylic acids in liquid chromatography (Yasaka et al., 1990).

  • Antibacterial and Herbicidal Research : Ring-substituted 3-hydroxynaphthalene-2-carboxanilides display high antibacterial and herbicidal activity against various bacteria and fungi (Kos et al., 2013).

  • Cancer Research : Novel asymmetric naphthalene diimide derivatives, like compound 3c, show potent anticancer properties by inducing autophagy and suppressing hepatoma cell migration through reactive oxygen species generation (Xu et al., 2018).

Safety And Hazards

This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

naphthalene-2,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-11(15)9-5-7-3-1-2-4-8(7)6-10(9)12(14)16/h1-6H,(H2,13,15)(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABIEOPOGPOCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408344
Record name 2,3-Naphthalenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-2,3-dicarboxamide

CAS RN

106733-12-4
Record name 2,3-Naphthalenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
I Sakakibara, T Katsuhara, Y Ikeya, K Hayashi… - Phytochemistry, 1991 - Elsevier
A new lignanamide, named cannabisin A, a known lignanamide, grossamide, and three known amides, N-trans-caffeoyltyramine, N-trans-feruloyltyramine, N-p-coumaroyltyramine, …
Number of citations: 79 www.sciencedirect.com
NM Tam, LH Tran, QV Vo, MQ Pham… - Journal of …, 2023 - World Scientific
The COVID-19 pandemic raised an unprecedented race in biotechnology in search for effective therapies and a preventive vaccine. Scientists worldwide have been attempting to stop …
Number of citations: 0 www.worldscientific.com
Z Xia, T Xu, W Xu, H Zhang, Q Liang… - Natural Product …, 2021 - Taylor & Francis
Lyciyunin, a new dimer of feruloyltyramine (1), together with five known tyramines (2–6), was isolated from the water-soluble fraction of an EtOH extract of the root of L. yunnanense. …
Number of citations: 7 www.tandfonline.com
J Yang, H Sun, J Ma, Y Song, Y Liu, Q Wang… - Chinese Herbal …, 2020 - Elsevier
Objective To isolate the phenolic compounds obtained from the dried roots of Polygonum multiflorum and investigate their pharmacological activities. Methods The chemical …
Number of citations: 3 www.sciencedirect.com
W Jia, Y Liu, L Shi - Food Chemistry, 2021 - Elsevier
Fermentation and thermal processing can improve the sensory properties of foods. Chemical composition of fermented brown goat milk was investigated using an integrated lipomics …
Number of citations: 24 www.sciencedirect.com
袁红娥, 周兴栋, 孟令杰, 覃芳敏, 周光雄 - 中国中药杂志, 2013 - cqvip.com
利用常规柱色谱及半制备高效液相色谱等手段相结合对鸭跖草化学成分进行分离纯化,从鸭跖草 中分离得到15个化合物,根据其NMR和MS等光谱数据以及理化性质鉴定化合物结构,所分化合物…
Number of citations: 3 www.cqvip.com
兰婷 - 2019 - 暨南大学
Number of citations: 0

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